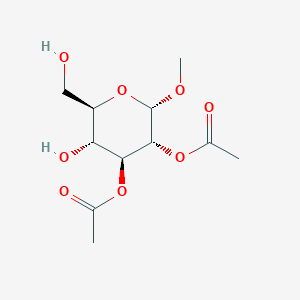

3-Bromo-2,6-dimethoxybenzaldehyde

Übersicht

Beschreibung

3-Bromo-2,6-dimethoxybenzaldehyde is a chemical compound that is a derivative of benzaldehyde . It is related to 2,6-Dimethoxybenzaldehyde, which is a widely used reactant in the synthesis of thiazolidin-4-one derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a key intermediate for preparing the Coenzyme Qn family was prepared in an excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene 1 via bromination, methoxylation, and oxidation reactions . Another study reported the synthesis of 6-bromo-2,3-dimethoxybenzaldehyde and 5-bromo-2,3-dimethoxybenzaldehyde .Molecular Structure Analysis

The molecular structure of similar compounds has been investigated in several studies. For example, the molecular structures of 6-bromo-2,3-dimethoxybenzaldehyde (6-BRB) and 5-bromo-2,3-dimethoxybenzaldehyde (5 BRB) have been optimized using both DFT and HF methods .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the title compound, a key intermediate for preparing the Coenzyme Qn family, was prepared in an excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene 1 via bromination, methoxylation, and oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 2,6-Dimethoxybenzaldehyde is described as a yellow to beige crystalline powder . Another source reports that 4-Bromo-2,6-dimethoxybenzaldehyde has an average mass of 245.070 Da and a monoisotopic mass of 243.973495 Da .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“3-Bromo-2,6-dimethoxybenzaldehyde” is used in the field of chemical synthesis . It is a key intermediate in the synthesis of various organic compounds due to its unique structure and reactivity .

Material Science

In material science, “3-Bromo-2,6-dimethoxybenzaldehyde” can be used to synthesize new materials with potential applications in electronics, photonics, and energy storage .

Pharmaceutical Research

“3-Bromo-2,6-dimethoxybenzaldehyde” can be used in pharmaceutical research for the synthesis of new drugs . Its unique structure makes it a valuable building block in the design and synthesis of bioactive compounds .

Molecular Modeling

This compound has been used in molecular modeling studies . Theoretical calculations, carried out by the density functional theory at the CAM-B3LYP/6-311++G (d,p) level of theory in gas phase, provided information on their electronic properties .

X-ray Crystallography

“3-Bromo-2,6-dimethoxybenzaldehyde” has been characterized in the solid-state by X-ray diffraction . This technique allows researchers to determine the three-dimensional structure of the molecule .

Hirshfeld Surface Analysis

Hirshfeld surface analysis has been used to understand the effect of replacing the bromine position in the aromatic ring . This analysis provides insight into the intermolecular interactions within a crystal structure .

Safety and Hazards

Zukünftige Richtungen

The future directions in the study of similar compounds involve their use as building blocks for the synthesis of natural alkaloids and derivatives . Additionally, the increased understanding of their structure and structure-activity relationships has made it possible to create new designs and fine-tune molecular functional structures .

Eigenschaften

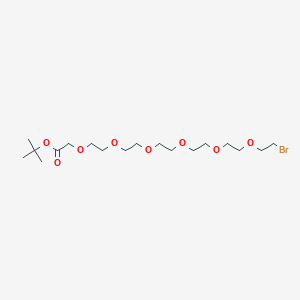

IUPAC Name |

3-bromo-2,6-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZDPLCWTYHSOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,6-dimethoxybenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine](/img/structure/B3257942.png)

![1-[(1S,5R)-3-Tricyclo[3.3.1.03,7]nonanyl]ethanone](/img/structure/B3257966.png)